(1R)-2-benzylidenecyclopentan-1-ol
Description
Properties
CAS No. |
189153-98-8 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1R)-2-benzylidenecyclopentan-1-ol |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9,12-13H,4,7-8H2/t12-/m1/s1 |
InChI Key |
OTWFRIUNWJAZES-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@H](C(=CC2=CC=CC=C2)C1)O |
Canonical SMILES |
C1CC(C(=CC2=CC=CC=C2)C1)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Base Catalysis: The aldol condensation is typically catalyzed by bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic media. For example, a mixture of benzaldehyde and cyclopentanone in ethanol with NaOH solution (1N) stirred at room temperature for 12 to 72 hours yields the α,β-unsaturated ketone intermediate with high efficiency.
Temperature: Reactions are generally performed at room temperature or slightly elevated temperatures (up to reflux) depending on the solvent system and scale.
Solvent: Ethanol or ethanol/water mixtures are commonly used solvents, facilitating both solubility and reaction kinetics.
Reaction Time: Typically ranges from 12 to 72 hours to ensure complete conversion and high yield.
Mechanistic Insights
- The base deprotonates the α-position of cyclopentanone, generating an enolate ion.
- The enolate attacks the carbonyl carbon of benzaldehyde, forming a β-hydroxyketone intermediate.
- Under the reaction conditions, dehydration occurs to yield the α,β-unsaturated ketone (benzylidene cyclopentanone).
- The stereochemistry at the 1-position (1R) is controlled in subsequent reduction steps.
Representative Data Table: Aldol Condensation Conditions and Yields
Selective Reduction to (1R)-2-Benzylidenecyclopentan-1-ol
Following aldol condensation, the α,β-unsaturated ketone intermediate is reduced to the allylic alcohol, (1R)-2-benzylidenecyclopentan-1-ol.
Reducing Agents and Conditions
Sodium Borohydride (NaBH4): Commonly used for selective reduction of the ketone carbonyl to the corresponding alcohol without affecting the double bond.
Diisobutylaluminum Hydride (DIBAL-H): Used under low temperature (-20 °C) in dry solvents such as dichloromethane (DCM) for high stereoselectivity and yield.
Reaction Atmosphere: Typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.
Temperature: Low temperatures (-20 °C to 0 °C) favor selective reduction and control stereochemistry.
Stereochemical Control
Representative Data Table: Reduction Conditions and Yields
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| NaBH4 | MeOH or EtOH | 0 to RT | 1-3 | 85-95 | Not specified | |
| DIBAL-H | DCM | -20 to 0 | 1-2 | 96 | High (up to 98% ee) |
Advanced One-Pot Concurrent Chemoenzymatic Methods
Recent research has developed one-pot chemoenzymatic cascades combining organocatalysis and enzymatic reduction to achieve asymmetric α-benzylation of cyclic ketones, including cyclopentanone derivatives.
Method Overview
Performance Metrics
Advantages
- Mild reaction conditions.
- High stereoselectivity.
- Environmentally friendly due to enzymatic catalysis.
- Potential for scale-up in pharmaceutical synthesis.
Purification and Characterization
- The crude product from reduction is typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 10:1) to isolate pure (1R)-2-benzylidenecyclopentan-1-ol.
- Characterization includes 1H and 13C NMR, HRMS, melting point, and chiral HPLC to confirm structure and enantiomeric purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1R)-2-benzylidenecyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a cyclopentylmethyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidenecyclopentanone.
Reduction: Formation of cyclopentylmethylcyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
(1R)-2-benzylidenecyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-benzylidenecyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Stereochemical Comparisons: Enantiomeric and Diastereomeric Effects
highlights the critical role of stereochemistry in σ1 receptor (σ1R) binding. Key findings include:
- (R)-12 (cyan in Figure 8A) adopts a binding conformation that optimizes hydrophobic interactions with σ1R residues like Leu105 and Val120, whereas (S)-13 (green) shows weaker enthalpic contributions due to steric clashes with Tyr173 .
- The (1R)-configuration in cyclopentanol derivatives enhances receptor compatibility compared to (S)-counterparts, as seen in the higher binding enthalpy of (R)-17 vs. (S)-17 (Figure 8C) .
Table 1: Stereochemical Impact on σ1R Binding
| Compound | Configuration | Key Residue Interactions | Enthalpic Contribution (kcal/mol) |
|---|---|---|---|
| (R)-12 | R | Leu105, Val120 | -9.2 (hypothetical) |
| (S)-13 | S | Tyr173 (clash) | -6.8 (hypothetical) |
| (1R)-Target* | R | Leu105, Val120 (predicted) | -8.5–9.5 (inferred) |
*Inferred for (1R)-2-benzylidenecyclopentan-1-ol based on structural analogy to (R)-12 .
Functional Group Comparisons
2.2.1 Benzylidene vs. Aminobutyl Substituents Compared to 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (), which features an aminobutyl group, (1R)-2-benzylidenecyclopentan-1-ol exhibits distinct properties:
- Reactivity: The benzylidene group’s conjugated system enables electrophilic aromatic substitution, while the aminobutyl group in ’s compound supports nucleophilic reactions (e.g., amide bond formation) .
- Solubility: The amino group in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol enhances water solubility (logP ~1.2 estimated), whereas the benzylidene group in the target compound increases hydrophobicity (logP ~2.8 estimated).
Table 2: Functional Group Influence on Properties
Pharmacological Activity
’s MD simulations suggest that benzylidene-containing cyclopentanols (e.g., (R)-12) bind more strongly to σ1R than non-aromatic analogs. The benzylidene group’s π-system facilitates interactions with aromatic residues (Phe107, Tyr173), while cyclopentanol’s hydroxyl group hydrogen-bonds with Glu172 . In contrast, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol () lacks aromaticity, limiting σ1R affinity but enhancing utility in non-pharmacological domains like polymer synthesis .
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